molecular formula C23H22N2O4S B4695610 METHYL 5-CARBAMOYL-2-(3,3-DIPHENYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-CARBAMOYL-2-(3,3-DIPHENYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4695610
M. Wt: 422.5 g/mol
InChI Key: VRYQFQQZHIOVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-carbamoyl-2-(3,3-diphenylpropanamido)-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a carbamoyl group, a diphenylpropanamido group, and a methyl ester group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-carbamoyl-2-(3,3-diphenylpropanamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of sulfur sources.

    Introduction of Functional Groups: The carbamoyl, diphenylpropanamido, and methyl ester groups are introduced through various substitution reactions. For example, the carbamoyl group can be added via the reaction of the thiophene ring with isocyanates, while the diphenylpropanamido group can be introduced through amide bond formation using appropriate amines and carboxylic acids.

    Final Esterification: The methyl ester group is typically introduced through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-2-(3,3-diphenylpropanamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Various substitution reactions can occur at the thiophene ring or the functional groups attached to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may yield simpler thiophene derivatives.

Scientific Research Applications

Methyl 5-carbamoyl-2-(3,3-diphenylpropanamido)-4-methylthiophene-3-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism by which methyl 5-carbamoyl-2-(3,3-diphenylpropanamido)-4-methylthiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-carbamoyl-2-(3,3-diphenylpropanamido)-4-methylthiophene-3-carboxylate: shares similarities with other thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 5-carbamoyl-2-(3,3-diphenylpropanoylamino)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-14-19(23(28)29-2)22(30-20(14)21(24)27)25-18(26)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13H2,1-2H3,(H2,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYQFQQZHIOVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-CARBAMOYL-2-(3,3-DIPHENYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-CARBAMOYL-2-(3,3-DIPHENYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-CARBAMOYL-2-(3,3-DIPHENYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-CARBAMOYL-2-(3,3-DIPHENYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-CARBAMOYL-2-(3,3-DIPHENYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-CARBAMOYL-2-(3,3-DIPHENYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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